molecular formula C23H21N3O6 B13384349 (2,5-dioxopyrrolidin-1-yl) (2R)-2-(benzyloxycarbonylamino)-3-(1H-indol-3-yl)propanoate

(2,5-dioxopyrrolidin-1-yl) (2R)-2-(benzyloxycarbonylamino)-3-(1H-indol-3-yl)propanoate

Cat. No.: B13384349
M. Wt: 435.4 g/mol
InChI Key: PLMKYGHASWACNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Z-Trp-OSu typically involves the reaction of tryptophan with tert-butylchlorocarbonate. This reaction is carried out under specific experimental conditions to ensure the formation of the desired product . The process involves the protection of the amino group of tryptophan with a tert-butoxycarbonyl group, followed by the formation of the N-hydroxysuccinimide ester.

Industrial Production Methods

In industrial settings, the production of Z-Trp-OSu follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Z-Trp-OSu undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving Z-Trp-OSu include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products Formed

The major products formed from reactions involving Z-Trp-OSu depend on the specific nucleophiles and reaction conditions used. For example, the reaction with amines can lead to the formation of amide derivatives, while the reaction with alcohols can produce ester derivatives .

Scientific Research Applications

Z-Trp-OSu has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Z-Trp-OSu involves its ability to react with nucleophiles, leading to the formation of covalent bonds. This property makes it a valuable reagent in peptide synthesis and protein modification. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Z-Trp-OSu include:

Uniqueness

Z-Trp-OSu is unique due to its specific protective group and its ability to form stable N-hydroxysuccinimide esters. This makes it particularly useful in peptide synthesis and protein modification, where the stability and reactivity of the compound are crucial .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6/c27-20-10-11-21(28)26(20)32-22(29)19(12-16-13-24-18-9-5-4-8-17(16)18)25-23(30)31-14-15-6-2-1-3-7-15/h1-9,13,19,24H,10-12,14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMKYGHASWACNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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